molecular formula C9H8N2O2 B1361401 2,5-Dimethyl-4-nitrobenzonitrile CAS No. 73713-69-6

2,5-Dimethyl-4-nitrobenzonitrile

Cat. No. B1361401
CAS RN: 73713-69-6
M. Wt: 176.17 g/mol
InChI Key: AIJHILQDGSFDQP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrobenzonitrile is a chemical compound with the linear formula C9H8N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-4-nitrobenzonitrile can be represented by the SMILES string CC1=C(C=C(C)C(C#N)=C1)N+=O . The InChI code for this compound is 1S/C9H8N2O2/c1-6-4-9(11(12)13)7(2)3-8(6)5-10/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

2,5-Dimethyl-4-nitrobenzonitrile is a powder with a melting point of 160-161°C . It has a molecular weight of 176.17 .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of 1,4-Dienes

    The nitration of dimethylbenzonitriles, closely related to 2,5-Dimethyl-4-nitrobenzonitrile, leads to the formation of 1,4-(nitroacetoxy-) adducts. These adducts undergo thermolysis yielding the original dimethylbenzonitrile along with nitro derivatives like 2,3-dimethyl-5-nitrobenzonitrile (Fischer & Greig, 1973).

  • Heat Capacities and Phase Transitions

    The study of nitrobenzonitriles, including isomers like 2-nitrobenzonitrile, involves examining their behavior across varying temperatures. This includes measuring temperatures, enthalpies, and entropies of fusion processes, as well as observing phase transitions (Jiménez et al., 2002).

  • Formation of Adducts in Nitration

    Nitration of dimethylbenzonitriles can yield adducts like 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate. These adducts can decompose under various conditions to form derivatives like 2-cyano-3,4-dimethylphenyl acetate (Fischer & Greig, 1974).

Molecular Studies and Applications

  • Synthesis of Oxadiazolines

    The reaction of 4-nitrobenzonitrile N-oxide with certain hydrazones can lead to the formation of 4-amino-δ2-1,2,4-oxadiazolines, indicating potential applications in the synthesis of novel organic compounds (Andrianov et al., 1991).

  • Structural Analysis of Nitrobenzonitriles

    Studies on isomers of nitrobenzonitriles, such as 2- and 3-nitrobenzonitriles, reveal their structural properties and the effects of electron-withdrawing substituents on the phenyl ring. This can be crucial for understanding their chemical behavior and potential applications (Graneek et al., 2018).

Chemical Properties and Interactions

  • Hydrogenation Studies: The hydrogenation of nitrobenzonitriles like 2-nitrobenzonitrile is influenced by the position of the nitro group relative to the nitrile group. This study helps understand the chemical pathways and intermediates formed during the hydrogenation process, providing insights into chemical reactivity and potential applications (Koprivova & Červený, 2008).
  • Electron Spin Resonance (ESR) Studies

    The ESR spectra of electrogenerated radical anions of nitrobenzonitriles, such as ortho-, meta-, and paranitrobenzonitriles, provide valuable information on their electronic structures. These studies can help in understanding the electronic properties of similar compounds like 2,5-Dimethyl-4-nitrobenzonitrile (Subramanian et al., 1972).

  • Vibrational Analysis

    Investigating the vibrational frequencies of compounds like 4-chloro-3-nitrobenzonitrile helps in understanding the molecular structure and dynamics of similar nitrobenzonitriles. This is crucial for applications in materials science and molecular engineering (Sert et al., 2013).

Safety And Hazards

This compound may be corrosive to metals and cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

Future Directions

The future directions for the use of 2,5-Dimethyl-4-nitrobenzonitrile are not clear from the available information. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , suggesting it may have potential applications in various fields of research.

properties

IUPAC Name

2,5-dimethyl-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-9(11(12)13)7(2)3-8(6)5-10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJHILQDGSFDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224017
Record name Benzonitrile, 2,5-dimethyl-4-nitro-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-nitrobenzonitrile

CAS RN

73713-69-6
Record name Benzonitrile, 2,5-dimethyl-4-nitro-
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Record name 2,5-Dimethyl-4-nitrobenzonitrile
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Record name 2,5-Dimethyl-4-nitrobenzonitrile
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Record name Benzonitrile, 2,5-dimethyl-4-nitro-
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Record name 2,5-dimethyl-4-nitrobenzonitrile
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Record name BENZONITRILE, 2,5-DIMETHYL-4-NITRO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Peng, N Fukui, M Mizuta, H Suzuki - Organic & biomolecular …, 2003 - pubs.rsc.org
In the presence of zeolites, moderately deactivated arenes such as 1-nitronaphthalene, naphthonitriles, and methylated benzonitriles can be smoothly nitrated at room temperature by …
Number of citations: 50 pubs.rsc.org

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